2-(6-Fluoro-1H-indazol-3-yl)acetic acid
Description
2-(6-Fluoro-1H-indazol-3-yl)acetic acid is a fluorinated indazole derivative with the molecular formula C₉H₇FN₂O₂ and a molecular weight of 194.17 g/mol. The compound features an indazole core (a bicyclic structure containing a pyrazole ring fused to a benzene ring) substituted with a fluorine atom at the 6-position and an acetic acid moiety at the 3-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and pharmaceutical research, particularly as a building block for drug candidates targeting enzymes or receptors sensitive to halogenated aromatic systems .
Properties
Molecular Formula |
C9H7FN2O2 |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
2-(6-fluoro-2H-indazol-3-yl)acetic acid |
InChI |
InChI=1S/C9H7FN2O2/c10-5-1-2-6-7(3-5)11-12-8(6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
InChI Key |
CZILNAJKANWPEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1F)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Table 1: Key Structural Analogues
Key Observations:
Bromine and chlorine substituents increase molecular weight and lipophilicity, which may affect pharmacokinetic properties .
Core Structure Differences :
- Indazole vs. Indole : Indazole’s pyrazole ring introduces additional hydrogen-bonding sites compared to indole’s pyrrole ring, influencing solubility and receptor interactions .
- Benzoimidazolone Core : The 2-oxo group in the benzoimidazolone derivative (Table 1, last entry) introduces a ketone functionality, altering redox properties and metabolic stability .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Inferred from analogs.
Key Observations:
- Solubility: The acetic acid moiety improves aqueous solubility compared to non-carboxylic acid analogs. However, halogenated indazoles (e.g., bromo, chloro) exhibit lower solubility due to increased hydrophobicity .
- Stability : Fluorinated compounds generally show higher metabolic stability than chlorinated or brominated derivatives .
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